(1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol
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Overview
Description
The compound (1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol is a complex organic molecule with a unique structure It features multiple chiral centers and a combination of functional groups, including hydroxyl, methylidene, and silyl ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Indene Derivative: This step involves the cyclization of a suitable precursor to form the hexahydro-1H-inden-4-ylidene structure.
Introduction of the Hydroxy and Methyl Groups: This is achieved through selective hydroxylation and methylation reactions.
Formation of the Cyclohexan-1-ol Derivative: This involves the cyclization of an appropriate precursor to form the cyclohexan-1-ol structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and H2 (Hydrogen) with a catalyst.
Substitution: Common reagents include nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in areas where modulation of specific biological pathways is needed.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: It may inhibit or activate enzymes by binding to their active sites.
Modulation of Receptors: It could interact with cell surface receptors, altering signal transduction pathways.
Interaction with DNA/RNA: It may bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexan-1-ol
- (1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-methoxy-4-methylidenecyclohexan-1-ol
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group in the compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that lack this group.
Properties
Molecular Formula |
C33H58O3Si |
---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
(1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C33H58O3Si/c1-23(13-11-19-32(6,7)35)28-17-18-29-25(14-12-20-33(28,29)8)15-16-26-21-27(34)22-30(24(26)2)36-37(9,10)31(3,4)5/h15-16,23,27-30,34-35H,2,11-14,17-22H2,1,3-10H3/b25-15?,26-16-/t23-,27-,28-,29+,30+,33-/m1/s1 |
InChI Key |
XVKFSLZSLVBIPO-HZZOFECHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O)C |
Origin of Product |
United States |
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